Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Formula : C₁₈H₁₈N₂O₃S
- CAS Number : 24237-43-2
- Molecular Weight : 342.41 g/mol
The structure features a tetrahydrothieno[2,3-c]pyridine core with various functional groups that contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 value of less than 1000 nM. This inhibition is crucial for modulating angiogenesis and has implications in treating various proliferative and fibrotic disorders such as diabetic retinopathy and atherosclerosis .
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in vitro. It modulates signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties that could be beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated in various studies:
- Ophthalmic Disorders : The compound shows promise in treating conditions like diabetic retinopathy and age-related macular degeneration due to its angiogenesis modulation capabilities .
- Cancer Treatment : Its role as a VEGFR2 inhibitor positions it as a potential therapeutic agent for certain cancers where angiogenesis plays a critical role .
- Metabolic Disorders : The compound is being investigated for its effects on metabolic diseases, including diabetes mellitus and associated complications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Study | Findings |
---|---|
Kidwai et al. (2003) | Demonstrated the anti-inflammatory effects in animal models. |
Amr et al. (2006) | Showed significant inhibition of VEGFR2 activity in cell lines. |
Sherif (1996) | Reported neuroprotective effects in models of neurodegeneration. |
These findings underscore the potential of this compound in various therapeutic contexts.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-3-32-26(31)23-21-13-14-28(17(2)29)16-22(21)33-25(23)27-24(30)20-11-9-19(10-12-20)15-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPJUNNUKFEHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.